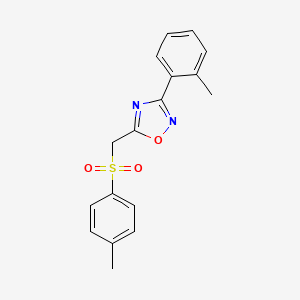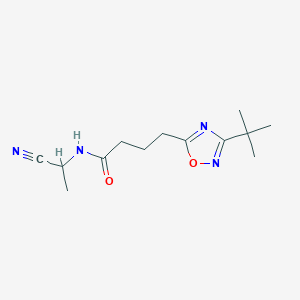
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanoethyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanoethyl)butanamide, also known as OBN-3, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. OBN-3 is a heterocyclic compound that contains an oxadiazole ring, which is known for its biological activity.
科学研究应用
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanoethyl)butanamide has shown potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of fluorescence sensing. This compound has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a fluorescent probe for the detection of nitroaromatic compounds.
This compound has also shown potential applications in the field of medicinal chemistry. It has been reported to have antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. This compound has also been reported to have anticancer activity against various cancer cell lines.
作用机制
The mechanism of action of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanoethyl)butanamide is not well understood. However, it is believed that the oxadiazole ring in this compound plays a crucial role in its biological activity. The oxadiazole ring is known to have electron-withdrawing properties, which may contribute to the biological activity of this compound.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been reported to inhibit the growth of bacteria by disrupting their cell membrane. This compound has also been reported to induce apoptosis in cancer cells by activating the caspase pathway.
实验室实验的优点和局限性
One of the advantages of using 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanoethyl)butanamide in lab experiments is its fluorescent properties, which make it a useful probe for the detection of various compounds. This compound is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of using this compound in lab experiments is its limited solubility in aqueous solutions.
未来方向
There are several future directions for the research on 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanoethyl)butanamide. One of the future directions is to explore its potential applications in the field of bioimaging. This compound has shown promise as a fluorescent probe, and further research could lead to its use in imaging biological systems. Another future direction is to explore its potential applications in the field of drug discovery. This compound has shown antimicrobial and anticancer activity, and further research could lead to the development of new drugs based on this compound.
Conclusion:
In conclusion, this compound is a heterocyclic compound that has shown potential applications in various fields of scientific research. Its fluorescent properties make it a useful probe for the detection of various compounds, and its antimicrobial and anticancer activity make it a promising candidate for drug discovery. Further research is needed to fully understand the mechanism of action of this compound and to explore its potential applications in various fields.
合成方法
The synthesis of 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanoethyl)butanamide involves the reaction of tert-butyl 3-amino-1,2,4-oxadiazole-5-carboxylate with 1-cyanoethyl chloroformate and butan-1-amine. The reaction takes place in the presence of a base such as triethylamine and a solvent such as dichloromethane. The final product is obtained after purification using column chromatography.
属性
IUPAC Name |
4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)-N-(1-cyanoethyl)butanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O2/c1-9(8-14)15-10(18)6-5-7-11-16-12(17-19-11)13(2,3)4/h9H,5-7H2,1-4H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVGKKAMWUDXNJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)CCCC1=NC(=NO1)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2418817.png)
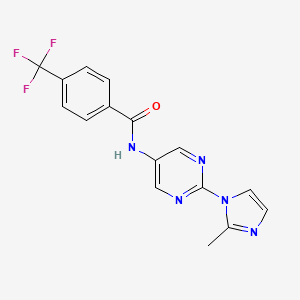
![N-(benzo[d]thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2418819.png)
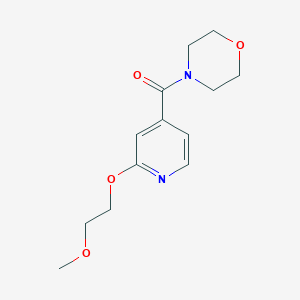
![5,7-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2418821.png)
![N~8~-(5-chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2418822.png)
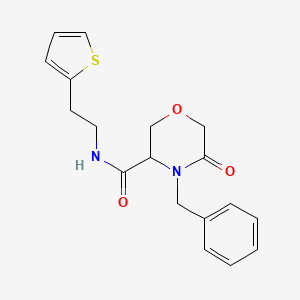

![hexahydro-2H-isoxazolo[2,3-a]pyridin-2-ylmethanol](/img/structure/B2418828.png)
![Tert-butyl 2-chloro-2-chlorosulfonyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2418833.png)
![Ethyl 5-(3-methoxybenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2418836.png)
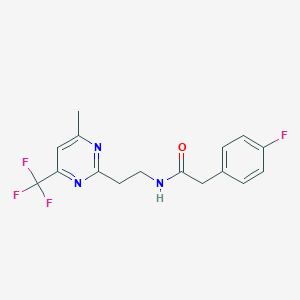
![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methoxyphenethyl)propane-1-sulfonamide](/img/structure/B2418838.png)
